5-Bromo-2-nitropyridin-3-OL

Übersicht

Beschreibung

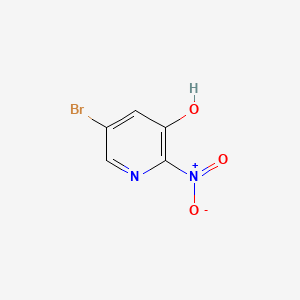

5-Bromo-2-nitropyridin-3-OL is a chemical compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyridin-3-OL typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine. This intermediate is then subjected to nitration using nitric acid to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-nitropyridin-3-OL undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Reduction: The major product is 5-bromo-2-aminopyridin-3-OL.

Oxidation: Products vary based on the extent of oxidation and the specific oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-nitropyridin-3-OL has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-nitropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-nitropyridine

- 5-Bromo-3-nitropyridine-2-carbonitrile

- 5-Bromo-3-nitropyridin-2-OL

Comparison: 5-Bromo-2-nitropyridin-3-OL is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity.

Biologische Aktivität

5-Bromo-2-nitropyridin-3-OL is a nitropyridine derivative known for its significant biological activity, particularly in the context of toxicity and potential therapeutic applications. This article provides a comprehensive overview of its biological mechanisms, case studies highlighting its toxic effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 218.99 g/mol. The compound features:

- Bromine (Br) at the 5-position

- Nitro (NO_2) group at the 2-position

- Hydroxyl (OH) group at the 3-position

These functional groups contribute to its unique reactivity and biological properties, making it valuable in various applications, including pharmaceuticals and agrochemicals.

The biological activity of this compound primarily involves oxidative mechanisms. It has been shown to interact with hemoglobin, leading to the formation of methemoglobin, which can cause cellular damage and oxidative stress. The presence of both bromine and nitro groups enhances its ability to form strong interactions with biological targets, potentially inhibiting enzyme activity or altering receptor functions.

Case Study: Methemoglobinemia and Delayed Encephalopathy

A notable case study involved a 40-year-old man who experienced severe toxicity after exposure to leaked 5-Bromo-2-nitropyridine (a related compound). Following skin and respiratory exposure, he developed symptoms including dizziness, cyanosis, and coma. Clinical findings confirmed methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure. Despite treatment, the patient suffered from delayed encephalopathy confirmed by MRI 82 days post-exposure .

This case underscores the potential hazards associated with handling compounds like this compound, particularly in occupational settings where exposure may occur.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Oxidative Stress Induction | The compound can oxidize hemoglobin, leading to methemoglobinemia. |

| Toxicity | Implicated in cases of hemolytic anemia and acute renal failure due to oxidative damage. |

| Enzyme Inhibition | Potential to inhibit specific enzymes due to its molecular structure; further studies are needed. |

Research Findings

Research indicates that this compound is not only a hazardous compound but also a potential candidate for therapeutic applications due to its unique properties:

- Medicinal Chemistry Applications : It serves as an intermediate in synthesizing pharmaceuticals, particularly in developing enzyme inhibitors.

- Industrial Applications : Utilized in producing agrochemicals and dyes.

- Biological Studies : Employed in studies investigating the mechanisms of oxidative stress and cellular damage.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitro-2-pyridinol | Nitro group at position 5 | Lacks bromine; used in agrochemicals |

| 6-Bromo-2-nitropyridine | Bromine at position 6 | Different reactivity profile |

| 5-Bromo-2-amino-pyridine | Amino group instead of hydroxyl | Exhibits different biological activities |

Eigenschaften

IUPAC Name |

5-bromo-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPJQYJTWRBGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697422 | |

| Record name | 5-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691872-15-8 | |

| Record name | 5-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.